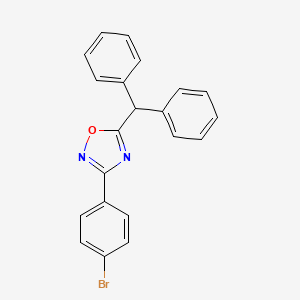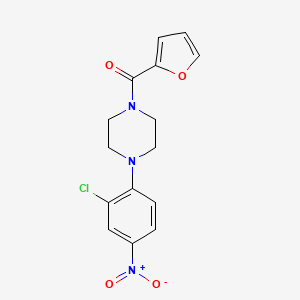
3-(4-bromophenyl)-5-(diphenylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5-(diphenylmethyl)-1,2,4-oxadiazole, also known as BDP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP belongs to the oxadiazole family and possesses unique properties that make it an attractive candidate for a variety of research studies. In
Scientific Research Applications
3-(4-bromophenyl)-5-(diphenylmethyl)-1,2,4-oxadiazole has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective in inhibiting tumor growth in animal models.
Another area of research where this compound has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of these diseases.
Mechanism of Action
The exact mechanism of action of 3-(4-bromophenyl)-5-(diphenylmethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways involved in cancer cell growth and proliferation. It has also been found to decrease oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-bromophenyl)-5-(diphenylmethyl)-1,2,4-oxadiazole in lab experiments is its potency and specificity. It has been found to be highly effective in inhibiting cancer cell growth and proliferation, and its neuroprotective properties make it an attractive candidate for the treatment of neurodegenerative diseases. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for research studies.
Future Directions
There are a number of future directions for research involving 3-(4-bromophenyl)-5-(diphenylmethyl)-1,2,4-oxadiazole. One area of interest is in the development of new cancer therapies based on this compound and related compounds. Another area of research is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its potent anti-cancer activity and neuroprotective properties make it an attractive candidate for the development of new therapies for cancer and neurodegenerative diseases. While there are still many questions to be answered about the mechanism of action and potential side effects of this compound, its unique properties and potential benefits make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-5-(diphenylmethyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzaldehyde with diphenylmethanamine in the presence of acetic acid and potassium carbonate. The resulting intermediate is then reacted with cyanic acid to produce this compound. The yield of this reaction is typically around 50%, and the compound can be purified using column chromatography.
properties
IUPAC Name |
5-benzhydryl-3-(4-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c22-18-13-11-17(12-14-18)20-23-21(25-24-20)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGOHBRFMDULNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4899797.png)
![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899818.png)
![2-isopropyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4899821.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)

![7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899841.png)

![6-[(4-propoxybenzoyl)amino]hexanoic acid](/img/structure/B4899853.png)


![1-(2-methoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899868.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4899877.png)
![(4-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B4899891.png)